Tetramethoxymethane
Overview
Description
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is a chemical compound with the molecular formula C₅H₁₂O₄. It is a colorless liquid with a characteristic aromatic odor.
Synthetic Routes and Reaction Conditions:
From Chloropicrin: The original preparation of this compound was based on chloropicrin.
From Trichloromethanesulfenyl Chloride: This method involves the use of trichloromethanesulfenyl chloride, which is also used as a chemical warfare agent and is easily accessible from carbon bisulfide and chlorine.
From Trichloroacetonitrile: A less problematic synthesis involves trichloroacetonitrile.
Thallium Methoxide and Carbon Disulfide: Thallium methoxide reacts with carbon disulfide to produce this compound and thallium sulfide.
Dimethyl Dibutylstannate: This method yields this compound and dibutyltin sulfide.
Industrial Production Methods:
Tin-Sulfide Synthesis: This method has a high yield of about 95% and is considered more efficient compared to other methods.
Types of Reactions:
Alkylation: this compound is used as an alkylating agent at elevated temperatures (180-200°C).
Transesterification: It acts as a transesterification reagent, although it shows less reactivity than trimethoxymethane.
Common Reagents and Conditions:
Alkylation Reactions: Elevated temperatures (180-200°C) are typically required.
Transesterification Reactions: These reactions involve the exchange of ester groups between molecules.
Major Products Formed:
2-Aminobenzoxazoles: These are used as molecular building blocks in pharmaceutical active ingredients.
Mechanism of Action
Target of Action
It is known to be used as an alkylating agent at elevated temperatures (180-200 °c) . Alkylating agents work by adding an alkyl group to other molecules, which can significantly alter their properties and functions.
Mode of Action
Tetramethoxymethane interacts with its targets through alkylation . This process involves the transfer of an alkyl group from the this compound to the target molecule. The exact nature of these interactions and the resulting changes would depend on the specific target molecule.
Biochemical Pathways
It is used as a reagent for the synthesis of 2-aminobenzoxazoles , which are used as molecular building blocks in pharmaceutical active ingredients used in neuroleptics, sedatives, antiemetics, muscle relaxants, fungicides, and others . The impact on these pathways would be determined by the specific role of the 2-aminobenzoxazoles in the biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is used as an alkylating agent at elevated temperatures (180-200 °C) , suggesting that temperature is a key factor in its action. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action.
Scientific Research Applications
Tetramethoxymethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetramethoxysilane: Another related compound, which is used in various industrial applications.
Uniqueness of Tetramethoxymethane:
Properties
IUPAC Name |
tetramethoxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-6-5(7-2,8-3)9-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWSRRHTXRLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171695 | |
Record name | Tetramethyl orthocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850-14-2 | |
Record name | Tetramethyl orthocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1850-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethyl orthocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1850-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethyl orthocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl orthocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetramethyl orthocarbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHC4GZ2SYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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